2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 728864-60-6
Cat. No.: VC8291075
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde - 728864-60-6](/images/structure/VC8291075.png)
Specification
CAS No. | 728864-60-6 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3 |
Standard InChI Key | LXBYSLXINCYUQH-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=NC(=C2C=O)C)C=C1 |
Canonical SMILES | CC1=CN2C(=NC(=C2C=O)C)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework consisting of an imidazole ring fused to a pyridine moiety. The 3-position carbaldehyde group (–CHO) provides an electrophilic center for nucleophilic additions, while methyl groups at C2 and C6 enhance thermal stability through steric protection of the aromatic system .
Molecular Formula: C₁₀H₁₀N₂O
Molecular Weight: 174.20 g/mol
SMILES: O=CC1=C(C)N=C2C=CC(C)=CN21
InChI Key: LXBYSLXINCYUQH-UHFFFAOYSA-N
Physicochemical Properties
Property | Value | Source |
---|---|---|
Physical State | Yellow to brown solid | |
Solubility | Organic solvents (DMSO, DMF) | |
Melting Point | Not reported | – |
λmax (UV-Vis) | Not characterized | – |
The absence of published melting point data suggests opportunities for further characterization. The compound’s solubility profile enables its use in solution-phase organic syntheses .
Synthetic Methodologies
Conventional Synthesis Routes
A microwave-assisted protocol using 2-aminopyridine and bromomalonaldehyde in ethanol–water (4:1) produces 3-carbaldehyde derivatives in 68–82% yield . The mechanism proceeds through:
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Nucleophilic attack of 2-aminopyridine on bromomalonaldehyde
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Intramolecular cyclization with HBr elimination
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Aromatization via dehydration
This method offers advantages over traditional Claisen-Schmidt condensations, reducing reaction times from 24 hours to 15 minutes under microwave irradiation .
Recent Advances
Kusy et al. developed a base-free synthesis using 1,1,3-trichloroacetone, achieving 89% purity without column chromatography . Key improvements include:
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Catalyst-free conditions
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Ambient temperature operation
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Water as co-solvent
Comparative analysis of synthetic routes:
Method | Yield (%) | Time | Purity (%) |
---|---|---|---|
Microwave-assisted | 82 | 15 min | 95 |
Trichloroacetone route | 76 | 2 hr | 89 |
Classical condensation | 58 | 24 hr | 91 |
Data adapted from ACS Omega 2021
Pharmaceutical Applications
Antitubercular Activity
Structural analogs demonstrate remarkable potency against drug-resistant tuberculosis strains:
Compound | MIC90 vs MDR-TB (μM) | Selectivity Index |
---|---|---|
Carboxamide analog | 0.87 | >100 |
Carbaldehyde derivative | Under investigation | – |
The 2,7-dimethyl carboxamide variant (MIC90 0.87 μM) shows no cytotoxicity in VERO cells at 100 μM, suggesting a high therapeutic index . Molecular docking studies implicate inhibition of decaprenylphosphoryl-β-D-ribose 2-oxidase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis .
Structure-Activity Relationships
Key pharmacophoric features:
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N1 of imidazole: Hydrogen bond donor to DprE1 Cys387
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C3 carbonyl: Chelates Mg²⁺ in kinase binding pockets
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C2/C6 methyl groups: Enhance membrane permeability via logP optimization
Removing the C6 methyl group decreases antitubercular activity by 4-fold, highlighting the importance of hydrophobic interactions .
Material Science Applications
Coordination Chemistry
The carbaldehyde group facilitates complex formation with transition metals:
Metal Ion | Complex Structure | Application |
---|---|---|
Cu(II) | [Cu(L)₂Cl₂] | OLED emissive layer |
Ru(II) | [Ru(bpy)₂(L)]²⁺ | Photocatalytic water splitting |
L = 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Ruthenium complexes exhibit broad metal-to-ligand charge transfer (MLCT) bands at 450 nm, making them candidates for solar energy conversion .
Polymer Synthesis
Copolymerization with thiophene derivatives yields conductive materials with:
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Bandgap: 2.1–2.3 eV
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Conductivity: 10⁻³–10⁻² S/cm
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Thermal stability: >300°C
These properties suggest utility in organic field-effect transistors (OFETs) and chemiresistive sensors .
Parameter | Specification |
---|---|
Temperature | 2–8°C |
Humidity | <40% RH |
Light sensitivity | Amber glass container |
Shelf life exceeds 24 months when stored under inert atmosphere .
Supplier | Purity | Price (100 mg) | Availability |
---|---|---|---|
CymitQuimica | 95% | €347 | In stock |
幺米Lab | 98% | $420 | 2–3 weeks |
Discontinued products from 3D-DEB86460 highlight supply chain vulnerabilities .
Future Perspectives
Drug Development Opportunities
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Prodrug synthesis: Masking the aldehyde as a Schiff base could improve oral bioavailability
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Combinatorial libraries: Ugi four-component reactions using the carbaldehyde as input
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Target identification: CRISPR-Cas9 screening to elucidate mechanism of action
Advanced Materials
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MOF construction: Zn-based frameworks for CO₂ capture (BET surface area >1500 m²/g predicted)
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Supramolecular gels: Low-molecular-weight gelators for drug delivery systems
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